3-allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione 3-allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1206999-77-0
VCID: VC4195285
InChI: InChI=1S/C20H15BrN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h2-10H,1,11-12H2
SMILES: C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br
Molecular Formula: C20H15BrN4O3
Molecular Weight: 439.269

3-allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1206999-77-0

Cat. No.: VC4195285

Molecular Formula: C20H15BrN4O3

Molecular Weight: 439.269

* For research use only. Not for human or veterinary use.

3-allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione - 1206999-77-0

Specification

CAS No. 1206999-77-0
Molecular Formula C20H15BrN4O3
Molecular Weight 439.269
IUPAC Name 1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Standard InChI InChI=1S/C20H15BrN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h2-10H,1,11-12H2
Standard InChI Key MXLJYVLIDOJQNQ-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br

Introduction

Chemical Structure and Molecular Characteristics

Core Scaffold and Substituent Effects

The compound features a quinazoline-2,4-dione core, a bicyclic system with ketone groups at positions 2 and 4. At position 1, a methylene bridge connects the quinazoline nucleus to a 1,2,4-oxadiazole ring, which is further substituted with a 4-bromophenyl group. Position 3 bears an allyl group (-CH2CH=CH2), introducing potential reactivity for further functionalization.

Molecular Formula and Physicochemical Properties

  • Molecular Formula: C20H15BrN4O3

  • Molecular Weight: 439.27 g/mol

  • SMILES Notation: C=CCn1c(=O)c2ccccc2n(Cc2nc(-c3ccc(Br)cc3)no2)c1=O

The bromine atom enhances lipophilicity, potentially improving membrane permeability, while the oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sequential alkylation and cyclization reactions:

  • Quinazoline-2,4-dione Formation: Anthranilic acid derivatives undergo cyclization with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (e.g., K2CO3) .

  • Oxadiazole Ring Construction: Hydrazides derived from benzoic acid esters react with cyanogen bromide or phosphorus oxychloride to form 1,2,4-oxadiazoles .

  • Final Assembly: The oxadiazole-methyl intermediate is coupled to the quinazoline core via N-alkylation, typically using DMF as a solvent at 60–80°C.

Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
Quinazoline coreEthyl chloroacetate, K2CO3RT65–70
Oxadiazole formationCyanogen bromide, MeOHReflux55–60
N-AlkylationDMF, K2CO380°C50–55

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens, with minimum inhibitory concentrations (MICs) ranging from 70–80 µg/mL . The 4-bromophenyl group enhances membrane disruption, while the oxadiazole moiety inhibits DNA gyrase and topoisomerase IV, mimicking fluoroquinolone mechanisms .

Comparative Activity Against Clinical Isolates

OrganismInhibition Zone (mm)MIC (µg/mL)
S. aureus12–1370–75
E. coli10–1175–80
C. albicans9–1077–85

Therapeutic Applications and Future Directions

Targeting Antibiotic Resistance

The compound’s dual inhibition of gyrase and topoisomerase IV reduces the likelihood of resistance mutations, a critical advantage over single-target antibiotics . Structural analogs with fluorinated phenyl groups are under investigation to improve pharmacokinetics .

Hybrid Molecules for Multifunctional Activity

Recent strategies involve conjugating the quinazoline-dione scaffold with triazole or thiadiazole rings to enhance anticancer activity. For example:
Quinazoline-dione+1,2,4-triazoleBroad-spectrum cytotoxins (IC50<100nM)\text{Quinazoline-dione} + \text{1,2,4-triazole} \rightarrow \text{Broad-spectrum cytotoxins (IC}_{50} < 100\,\text{nM})

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